Br-PEG4-C2-Boc

説明

特性

IUPAC Name |

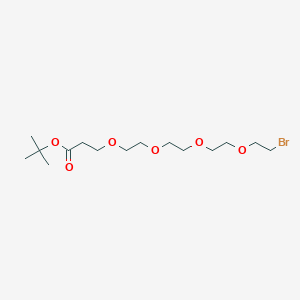

tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHUFASPMJBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Br-PEG4-C2-Boc: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-PEG4-C2-Boc, with the systematic name tert-butyl (1-bromo-2,5,8,11-tetraoxatridecan-13-yl)carbamate, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal bromide, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The strategic placement of these functional groups allows for a sequential and controlled conjugation of different molecular entities. The bromide serves as a reactive handle for nucleophilic substitution, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. The hydrophilic PEG4 spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and reaction workflows.

Chemical Structure and Physicochemical Properties

This compound is a well-defined, monodisperse PEG linker. Its structure is characterized by a bromo-terminated alkyl chain connected to a Boc-protected aminoethyl group via a tetraethylene glycol spacer.

Chemical Structure:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1392499-32-9 | [1] |

| Molecular Formula | C₁₅H₃₀BrNO₆ | [1] |

| Molecular Weight | 400.31 g/mol | [1] |

| Appearance | Colorless to light yellow oil or liquid | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DCM, DMF, Acetone | |

| Storage Conditions | Store at -20°C, keep in dry and avoid sunlight | [1] |

Core Applications

The bifunctional nature of this compound makes it a versatile tool in the construction of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

-

PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG4 spacer provides the necessary length and flexibility for the formation of a productive ternary complex.

-

ADC Linker Chemistry: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used to conjugate the drug to the antibody. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC by increasing its solubility and shielding it from proteolytic degradation.

Experimental Protocols

The utility of this compound lies in two primary chemical transformations: nucleophilic substitution at the bromide terminus and deprotection of the Boc-protected amine.

Nucleophilic Substitution of the Bromide

The bromide group is an excellent leaving group, readily displaced by various nucleophiles such as amines, thiols, and phenoxides. This reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base.

General Workflow for Nucleophilic Substitution:

Caption: General workflow for the nucleophilic substitution of this compound.

Detailed Protocol: Reaction with an Amine Nucleophile (e.g., Aniline)

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and aniline (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80°C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Boc Deprotection

The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions to yield the free amine. The two most common methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in 1,4-dioxane.

General Workflow for Boc Deprotection:

References

The Strategic Application of Br-PEG4-C2-Boc in Targeted Protein Degradation and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving fields of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. One of the most significant recent advancements is the development of technologies for targeted protein degradation and antibody-drug conjugates (ADCs). Central to the success of these modalities is the rational design of bifunctional molecules capable of bringing two distinct proteins or a protein and a therapeutic payload into close proximity. The linker connecting these two entities is a critical determinant of the final molecule's efficacy, pharmacokinetics, and overall success. This technical guide provides a comprehensive overview of Br-PEG4-C2-Boc, a versatile heterobifunctional linker, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs.

This compound is a molecule featuring a bromo group, a tetraethylene glycol (PEG4) spacer, a two-carbon (C2) alkyl chain, and a Boc-protected amine. Each of these components serves a distinct and crucial function. The bromo group acts as a reactive handle for nucleophilic substitution, allowing for the attachment of one of the binding moieties. The PEG4 spacer enhances aqueous solubility, a common challenge with large, complex molecules like PROTACs, and provides a flexible and optimal length to span the distance between the target protein and the E3 ligase or between the antibody and the cytotoxic drug.[1][2][3] The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for the subsequent conjugation of the second binding element.[4][5][6]

Core Application in PROTAC Technology

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[7][] They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7][] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is not merely a passive spacer but plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][3][7] The length and composition of the linker, such as the PEG4 chain in this compound, are critical for optimizing the spatial orientation of the POI and the E3 ligase.[1][3]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimization of the linker length is a crucial step in PROTAC design. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long can result in a non-productive complex where ubiquitination is inefficient.[1][3] The following table summarizes key in vitro performance indicators for a series of PROTACs targeting the BRD4 protein, illustrating the impact of varying PEG linker lengths. A PEG4 linker demonstrated the optimal balance of potency and efficacy in this specific context.[1]

| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |

| PROTAC-PEG3 | 3 PEG units | 45 | 85 | 3.5 |

| PROTAC-PEG4 | 4 PEG units | 15 | >95 | 4.2 |

| PROTAC-PEG5 | 5 PEG units | 30 | 90 | 3.8 |

| PROTAC-PEG6 | 6 PEG units | 75 | 80 | 3.1 |

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment.[1] [b] Dmax: The maximum percentage of target protein degradation achieved.[1] [c] Cell Permeability: Assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the synthesis and evaluation of a PROTAC utilizing a this compound linker.

Detailed Experimental Protocols

The successful synthesis and evaluation of a PROTAC requires a series of well-defined chemical and biological procedures. The following protocols provide a general framework for the utilization of a this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process: 1) nucleophilic substitution to attach the first ligand, and 2) Boc deprotection followed by amide coupling to attach the second ligand.

Part A: Nucleophilic Substitution with the Bromo Group

-

Materials:

-

This compound

-

Ligand for POI or E3 ligase with a nucleophilic group (e.g., an amine or phenol)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

-

-

Procedure:

-

Dissolve the ligand (1 equivalent) in anhydrous DMF.

-

Add this compound (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at 50-80 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

-

Part B: Boc Deprotection and Amide Coupling

-

Materials:

-

Boc-protected intermediate from Part A

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Second ligand with a carboxylic acid group

-

Coupling reagents (e.g., HATU, HBTU)

-

DIPEA

-

Anhydrous DMF

-

-

Procedure (Boc Deprotection):

-

Dissolve the Boc-protected intermediate in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[4][6]

-

Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).[4][6]

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly.[4][6]

-

-

Procedure (Amide Coupling):

-

Dissolve the second ligand (with a carboxylic acid) in anhydrous DMF.

-

Add coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents). Stir for 5 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine intermediate (1 equivalent) in DMF to the activated acid mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the purified PROTAC by Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

-

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.[9]

-

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2] Centrifuge the lysates to pellet cell debris and collect the supernatant.[2] Determine the protein concentration of each lysate using a BCA assay.[2]

-

SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.[2] Load equal amounts of protein per lane and run the SDS-PAGE gel.[2] Transfer the separated proteins to a PVDF membrane.[2] Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10] Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Repeat the process for the loading control antibody.

-

Detection and Analysis: Wash the membrane and apply the chemiluminescent substrate.[10] Capture the chemiluminescent signal using an imaging system.[10] Quantify the band intensities using densitometry software.[9][10] Normalize the target protein band intensity to the loading control.[9] Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[9]

-

Application in Antibody-Drug Conjugates (ADCs)

While the primary focus has been on PROTACs, the principles of using this compound as a linker are also applicable to the synthesis of ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody. The Boc-protected amine allows for a controlled, sequential conjugation process, which is critical for achieving a defined drug-to-antibody ratio (DAR), a key parameter for ADC efficacy and safety. The general workflow involves activating a Boc-PEG-acid derivative, conjugating it to the antibody, deprotecting the Boc group, and then conjugating the cytotoxic drug.[11]

Conclusion

This compound and related heterobifunctional PEG linkers are indispensable tools in modern drug discovery and chemical biology. Their well-defined structure, which includes a reactive bromo group, a solubilizing PEG4 spacer, and a versatile Boc-protected amine, provides a robust platform for the systematic and controlled synthesis of complex molecules like PROTACs and ADCs. The data clearly indicates that the linker is not a passive component; its length and composition are critical variables that must be empirically optimized to achieve the desired biological activity. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively utilize these powerful linkers in their pursuit of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Br-PEG4-C2-Boc: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Br-PEG4-C2-Boc. This molecule is a cornerstone in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a bromo group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile tool for conjugating different molecular entities. This guide will delve into the core physicochemical properties, detailed experimental protocols for its application, and logical workflows for the synthesis of advanced drug conjugates.

Core Physicochemical Properties

The quantitative data for this compound and its closely related analogue, N-Boc-PEG4-bromide, are summarized below. The minor discrepancies in molecular weight and formula likely arise from different naming conventions or slight structural variations between suppliers. Researchers should always refer to the certificate of analysis for the specific batch in use.

| Property | This compound | N-Boc-PEG4-bromide / Br-PEG4-NH-Boc |

| Molecular Weight | 385.29 g/mol | 400.31 g/mol [1] |

| Chemical Formula | C₁₅H₂₉BrO₆ | C₁₅H₃₀BrNO₆[1] |

| Appearance | Liquid[2] | Not specified |

| Purity | ≥98% | ≥95%[1] |

| Solubility | Soluble in DCM, DMF, DMSO | Soluble in aqueous media, DCM[1][3] |

| Storage Conditions | -20°C, keep in dry and avoid sunlight[1][2] | -5°C, keep in dry and avoid sunlight[1] |

General Structure and Application in PROTACs

This compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The PEG4 spacer enhances the solubility and permeability of the resulting conjugate.[4] The bromo- and Boc-protected amine termini allow for sequential and controlled conjugation of the two ligands.

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC using this compound. This protocol is intended as a starting point and may require optimization based on the specific ligands being used.

Materials:

-

This compound

-

Target Protein Ligand with a nucleophilic group (e.g., amine or thiol)

-

E3 Ligase Ligand with a nucleophilic group (e.g., amine or thiol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reagents for purification (e.g., HPLC solvents, silica gel)

Protocol:

-

Step 1: Conjugation of the First Ligand

-

Dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 12-24 hours. The bromo group on the linker will react with a nucleophilic group on the ligand.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

-

-

Step 2: Boc Deprotection

-

Dissolve the purified ligand-linker conjugate in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours to remove the Boc protecting group, exposing a primary amine.

-

Monitor the deprotection by LC-MS.

-

Once complete, the TFA and DCM are removed under reduced pressure.

-

-

Step 3: Conjugation of the Second Ligand

-

The deprotected ligand-linker intermediate is then reacted with the second ligand (E3 ligase ligand), which should have a reactive group that can form a bond with the newly exposed amine. For example, if the E3 ligase ligand has a carboxylic acid, an amide bond can be formed using standard peptide coupling reagents like HATU.

-

Dissolve the deprotected intermediate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the formation of the final PROTAC molecule by LC-MS.

-

-

Step 4: Purification of the Final PROTAC

-

The final PROTAC molecule is purified by reverse-phase HPLC to yield the pure product.

-

The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR.

-

PROTAC Synthesis Workflow

The logical workflow for the synthesis of a PROTAC using this compound is depicted below. This diagram illustrates the sequential conjugation and deprotection steps.

This technical guide provides essential information for researchers working with this compound. By understanding its properties and following detailed protocols, scientists can effectively utilize this versatile linker in the development of novel and targeted therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of Br-PEG4-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Bromo-2-(2-{2-[2-(2-tert-butoxycarbonylamino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethane, commonly referred to as Br-PEG4-C2-Boc. This heterobifunctional linker is a valuable tool in bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The molecule features a terminal bromide, a good leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for controlled, sequential conjugation strategies.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be approached through a multi-step process. A plausible and common synthetic route involves the mono-Boc protection of a commercially available amino-PEG-alcohol, followed by bromination of the terminal hydroxyl group.

Experimental Protocol: Synthesis

Step 1: Boc Protection of Tetraethylene Glycol Amine

This initial step involves the protection of the primary amine of a tetraethylene glycol amine derivative to prevent its reaction in the subsequent bromination step.

-

Materials:

-

Amino-PEG4-alcohol (H₂N-(CH₂CH₂O)₄-H)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere (optional)

-

-

Procedure:

-

Dissolve the amino-PEG4-alcohol in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[4]

-

Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine to remove excess reagents and salts.[4]

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected PEG alcohol (Boc-NH-PEG4-OH).

-

Step 2: Bromination of Boc-NH-PEG4-OH

The terminal hydroxyl group of the purified Boc-NH-PEG4-OH is then converted to a bromide.

-

Materials:

-

Boc-NH-PEG4-OH

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere

-

-

Procedure:

-

Dissolve Boc-NH-PEG4-OH and triphenylphosphine (typically 1.5 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, the reaction mixture is concentrated under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purification of this compound

The purification of PEGylated compounds can be challenging due to their physical properties, often being oils or waxy solids, and their polarity.[5] A multi-step purification strategy is often necessary to achieve high purity.

Experimental Protocol: Purification

-

Initial Work-up/Precipitation:

-

The crude product from the bromination step can be dissolved in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then precipitated by the addition of a non-polar solvent such as diethyl ether or hexane.[6] This can help to remove a significant portion of the triphenylphosphine oxide. The process may need to be repeated.

-

-

Column Chromatography:

-

For higher purity, column chromatography on silica gel is a common method.[7]

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective for eluting PEGylated compounds.[5] The optimal solvent system should be determined by TLC analysis.

-

The fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is a powerful technique.[8][]

-

Stationary Phase: C18 column

-

Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA), is typically used.[8]

-

The fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure.

-

Data Presentation

Table 1: Summary of Synthesis and Purification Parameters

| Parameter | Step 1: Boc Protection | Step 2: Bromination | Purification |

| Key Reagents | Amino-PEG4-alcohol, (Boc)₂O, DIPEA | Boc-NH-PEG4-OH, PPh₃, CBr₄ | Silica Gel, Ethyl Acetate/Hexanes, Acetonitrile/Water (0.1% TFA) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane, Methanol, Diethyl Ether, Acetonitrile, Water |

| Reaction Time | 3-12 hours | 12-24 hours | N/A |

| Reaction Temp. | Room Temperature | 0 °C to Room Temperature | N/A |

| Monitoring | TLC, LC-MS | TLC, LC-MS | TLC, LC-MS, HPLC |

| Purification Method | Aqueous Work-up | Precipitation, Column Chromatography | Column Chromatography, RP-HPLC |

| Expected Yield | >90% (generally high) | Variable (60-80% typical) | Dependent on purity requirements |

| Final Purity | Intermediate | Crude | >95% (with HPLC) |

Visualization of Workflow and Structure

Caption: Synthetic and purification workflow for this compound.

Caption: Chemical structure of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. How are PEG derivatives purified? - Blog [shochem.com]

- 7. ijcr.info [ijcr.info]

- 8. benchchem.com [benchchem.com]

Technical Guide: Br-PEG4-C2-Boc (N-Boc-PEG4-bromide) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Br-PEG4-C2-Boc, a heterobifunctional linker crucial for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, and comprehensive experimental protocols for its application in bioconjugation.

Core Compound Information

Chemical Name: N-Boc-PEG4-bromide[1][2][3]

Synonyms: this compound, tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate[3]

CAS Number: 1392499-32-9[1][2][3]

Structure:

Br-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-NH-Boc

This linker features a tetraethylene glycol (PEG4) spacer that enhances aqueous solubility and reduces aggregation of the resulting conjugate.[1][4] It is flanked by two distinct reactive moieties: a terminal bromide and a tert-butyloxycarbonyl (Boc)-protected amine. The bromide serves as a good leaving group for nucleophilic substitution reactions, while the Boc group provides a stable, yet readily removable, protecting group for the amine, allowing for orthogonal conjugation strategies.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for N-Boc-PEG4-bromide.

| Property | Value | Source |

| CAS Number | 1392499-32-9 | [1][2][3] |

| Molecular Formula | C15H30BrNO6 | [1] |

| Molecular Weight | 400.31 g/mol | [3] |

| Purity | ≥95% to ≥98% (supplier dependent) | [1][3] |

| Appearance | Colorless to light yellow liquid or solid/semi-solid | MedChemExpress, Sigma-Aldrich |

| Solubility | Soluble in DCM, DMSO, DMF | [1] |

| Storage | -20°C, keep in dry and avoid sunlight | [3] |

Supplier Information

A variety of chemical suppliers offer N-Boc-PEG4-bromide. A selection of prominent suppliers is listed below for your convenience.

| Supplier | Product Name |

| MedChemExpress | N-Boc-PEG4-bromide |

| Biopharma PEG | Br-PEG4-NH-Boc |

| BroadPharm | N-Boc-PEG4-bromide |

| Sigma-Aldrich | N-Boc-peg4-bromide |

| APExBIO | N-Boc-PEG4-bromide |

Experimental Protocols

The bifunctional nature of N-Boc-PEG4-bromide allows for a sequential conjugation strategy, which is highly advantageous in the multi-step synthesis of complex biomolecules like ADCs and PROTACs. A general workflow involves:

-

Reaction of the Bromide Terminus: The terminal bromide is reacted with a nucleophile on the first binding partner (e.g., a phenol or thiol on a small molecule drug or E3 ligase ligand).

-

Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions to expose the primary amine.

-

Conjugation of the Amine Terminus: The newly revealed amine is then conjugated to the second binding partner (e.g., an activated carboxylic acid on an antibody or a protein of interest ligand).

Protocol 1: Boc Deprotection of N-Boc-PEG4-amine Derivatives

This protocol outlines the removal of the Boc protecting group to yield a free amine, a critical step for subsequent conjugation.

Materials:

-

Boc-protected PEGylated compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v).[5]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Completion is typically observed within 1-2 hours.[5]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) Precursor

This protocol provides a generalized methodology for the initial conjugation of a small molecule drug to the N-Boc-PEG4-bromide linker.

Materials:

-

N-Boc-PEG4-bromide

-

Small molecule drug with a nucleophilic handle (e.g., phenolic hydroxyl or thiol group)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Base (e.g., potassium carbonate or DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the small molecule drug in the anhydrous solvent under an inert atmosphere.

-

Add the base to the reaction mixture and stir for 10-15 minutes to deprotonate the nucleophilic group.

-

Add N-Boc-PEG4-bromide (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-60°C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the drug-linker conjugate.

-

The resulting drug-linker conjugate can then undergo Boc deprotection as described in Protocol 2.1, followed by conjugation to an antibody.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the application of N-Boc-PEG4-bromide.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Logical workflow for PROTAC synthesis.

References

The Pivotal Role of the PEG4 Spacer in PROTAC Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not a mere passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4][5][6] Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the tetra-ethylene glycol (PEG4) spacer, have garnered significant attention for their ability to impart favorable physicochemical properties. This technical guide provides a comprehensive overview of the role of the PEG4 spacer in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.

Introduction to PROTACs and the Significance of the Linker

PROTACs function by inducing the formation of a ternary complex between a POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][7] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a distinct advantage over traditional occupancy-based inhibitors.[1]

The success of a PROTAC is intricately linked to the properties of its linker. The linker's length, composition, and flexibility directly influence the formation and stability of the ternary complex, a prerequisite for efficient protein degradation.[1][3][4][5] An optimal linker facilitates a productive orientation of the POI and E3 ligase. Linkers that are too short may introduce steric hindrance, while those that are too long may not effectively bring the two proteins into proximity for ubiquitination.[4][8]

The Role of the PEG4 Spacer

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are among the most prevalent motifs in PROTAC design.[3][6] Their popularity stems from a unique combination of properties that address several challenges in PROTAC development. A PEG4 spacer, consisting of four ethylene glycol units, often represents a "sweet spot" in linker design, balancing flexibility and length to optimize PROTAC function.[]

Enhancing Physicochemical Properties

A primary hurdle in PROTAC design is their frequently high molecular weight and lipophilicity, which can result in poor aqueous solubility.[1][2] PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs.[1][2][5][10] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with aqueous environments and thereby improving a PROTAC's developability as a therapeutic agent.[1][2]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is multifaceted.[1][2] While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][2][8] It is hypothesized that flexible linkers like PEG4 allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate cell entry.[1][2] However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.[1]

Optimizing Ternary Complex Formation

The length and flexibility of the PEG4 spacer are critical for achieving a stable and productive ternary complex.[7][11] The linker must be long enough to span the distance between the POI and the E3 ligase binding sites without inducing steric clashes. The flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the probability of achieving an optimal orientation for ubiquitination.[7] This directly impacts the degradation efficiency of the PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[1]

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs. While specific data for a single PROTAC system systematically varying through a PEG4 linker is often proprietary, the presented data illustrates the general principles and the importance of linker optimization.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC

| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| PEG2 | 875.0 | 2.5 | 180.0 | 4 | 12 |

| PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |

| PEG6 | 963.0 | 3.1 | 206.0 | 4 | 16 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[2]

Table 2: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

| Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| 2 | 100 | 85 | 1.5 |

| 4 | 50 | 90 | 1.2 |

| 6 | 75 | 88 | 0.9 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2][11]

Table 3: Impact of Varying PEG Linker Lengths on Bruton's Tyrosine Kinase (BTK) PROTACs

| Linker (PEG units) | DC50 (nM) | Dmax (%) |

| 3 | 100 | 85 |

| 4-5 | 10-25 | >95 |

| 6 | 50 | 90 |

Data compiled from studies on BTK degraders.[7]

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs containing a PEG4 spacer.

Synthesis of a PROTAC with a PEG4 Linker

This protocol describes a general two-step synthesis for a PROTAC using a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Materials:

-

E3 ligase ligand functionalized with an azide or alkyne

-

Protein of interest (POI) ligand functionalized with a complementary alkyne or azide

-

Bifunctional PEG4 linker (e.g., Azido-PEG4-acid or Alkyne-PEG4-acid)

-

Coupling reagents (e.g., HATU, HOBt, EDCI)

-

Base (e.g., DIPEA)

-

Copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate)

-

Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG4-N3) in an appropriate solvent like DMF.[2]

-

Add coupling reagents such as HATU and DIPEA.[2]

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.[2]

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[2]

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[2]

-

Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[2]

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[2]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding affinity of the PROTAC to its target proteins and the stability of the ternary complex.[12]

Materials:

-

Purified POI

-

Purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)

-

Fluorescently labeled ligand for either the POI or the E3 ligase

-

PROTAC compound

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Binary Binding Affinity:

-

To determine the binding affinity of the PROTAC for the POI, titrate the PROTAC against a fixed concentration of the fluorescently labeled POI ligand and a fixed concentration of the POI.

-

To determine the binding affinity for the E3 ligase, titrate the PROTAC against a fixed concentration of a fluorescently labeled E3 ligase ligand (e.g., FAM-labeled HIF-1α peptide for VHL) and a fixed concentration of the E3 ligase complex.[12]

-

Measure the change in fluorescence polarization at each PROTAC concentration.

-

Calculate the binding affinity (Kd or IC50) by fitting the data to a suitable binding model.

-

-

Ternary Complex Affinity:

-

Pre-incubate the PROTAC with a saturating concentration of one of the proteins (e.g., the E3 ligase).

-

Titrate the other protein (e.g., the POI) into the PROTAC-E3 ligase complex.

-

Measure the change in fluorescence polarization of a fluorescent probe binding to either protein.

-

Calculate the ternary complex binding affinity.[12]

-

-

Cooperativity Assessment:

-

Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[1]

-

Cell Permeability Assay (Caco-2)

This assay evaluates the ability of a PROTAC to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.[12][13][14]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

PROTAC compound

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

LC-MS for quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

-

Permeability Measurement:

-

Add the PROTAC compound to the apical (A) side of the monolayer.

-

At various time points, collect samples from the basolateral (B) side.

-

In a separate experiment, add the PROTAC to the basolateral side and collect samples from the apical side to determine the efflux ratio.

-

-

Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS.

-

Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

Conclusion

The PEG4 spacer is a versatile and effective component in the PROTAC linker, offering a means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[2][15] The "trial-and-error" approach to linker design is progressively being replaced by more rational, data-driven strategies.[1][2] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, aided by advanced structural biology and computational modeling, the path is paved for the development of PROTACs with superior therapeutic profiles.[2] This guide provides a foundational framework of data and protocols to aid researchers in navigating the complexities of PROTAC design and unlocking the full potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. benchchem.com [benchchem.com]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

The Strategic Application of Boc Protecting Group Chemistry in Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and bioconjugation, bifunctional linkers serve as critical components in the construction of complex therapeutic and diagnostic agents. These linkers bridge biologically active molecules to other entities such as antibodies, peptides, or imaging agents. The precise chemical control required for the synthesis of these conjugates necessitates a robust strategy for the selective protection and deprotection of reactive functional groups. Among the various protecting groups available, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection due to its stability across a range of chemical conditions and its facile, acid-labile removal.[1][2]

This technical guide provides a comprehensive overview of the chemistry of the Boc protecting group in the context of bifunctional linkers. It will delve into the core principles of Boc protection, present quantitative data on reaction conditions, provide detailed experimental protocols, and illustrate key workflows and logical relationships in the application of this indispensable tool in chemical synthesis.

Core Principles of Boc Protection in Bifunctional Linkers

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group.[3] This is particularly crucial in the synthesis of heterobifunctional linkers, where orthogonal protection strategies are often employed to allow for the sequential modification of different parts of the molecule.[4]

Chemical Structure and Properties:

The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5] The resulting carbamate is stable to a wide variety of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions, making it compatible with a broad range of synthetic transformations.[1][6]

The key feature of the Boc group is its susceptibility to cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3] The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[7] This acid-lability allows for selective deprotection in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), which is the foundation of orthogonal synthesis strategies.[4][8]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by several factors including the substrate, solvent, temperature, and the specific reagents used. The following tables summarize representative quantitative data for these reactions.

Table 1: Representative Conditions for Boc Protection of Amines

| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary Aliphatic Amine | Boc₂O (1.1 eq) | Triethylamine (1.5 eq) | Dichloromethane (DCM) | 25 | 2-4 | >95 | [5] |

| Aniline | Boc₂O (1.2 eq) | 4-DMAP (0.1 eq) | Acetonitrile | 25 | 12 | 90-95 | [2] |

| Amino Acid | Boc₂O (1.5 eq) | Sodium Bicarbonate | Dioxane/Water (1:1) | 25 | 12-16 | 85-95 | [1] |

| Amino-PEG-Alcohol | Boc₂O (2.0 eq) | DIPEA (6.0 eq) | Dichloromethane (DCM) | RT | 3 | quant. | [6] |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

| Substrate | Acidic Reagent | Solvent | Temp. (°C) | Time | Observations | Reference |

| N-Boc-Aniline | 20-50% TFA | Dichloromethane (DCM) | 0 to 25 | 30 min - 2 h | Standard, efficient deprotection. | [3][9] |

| N-Boc-Alkyl Amine | 4M HCl | Dioxane | 25 | 1-4 h | Forms HCl salt, often crystalline. | [10] |

| Boc-protected Peptide | 95% TFA, 2.5% H₂O, 2.5% TIS | - | 25 | 2-4 h | Cleavage from solid support with scavengers. | [3] |

| N-Boc-Imidazole | Thermal (No Acid) | Methanol | 120 | 30 min | >95% conversion in continuous flow. | [9] |

| N-Boc-Aryl Amine | Montmorillonite K10 clay | Dichloroethane | Reflux | 1-2 h | Selective deprotection over aliphatic N-Boc. | [5] |

Experimental Protocols

Protocol 1: Synthesis of a Boc-Protected Bifunctional Linker (Boc-NH-PEG-COOH)

This protocol describes the synthesis of a Boc-protected amino-PEG-carboxylic acid linker from the corresponding amino-PEG-alcohol.

Step 1: Boc Protection of Amino-PEG-Alcohol

-

Materials: Amino-PEG-alcohol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve the amino-PEG-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add TEA or DIPEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add Boc₂O (1.5-2.0 eq) portion-wise to the stirred solution.

-

Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the Boc-NH-PEG-alcohol.

-

Step 2: Oxidation of the Terminal Alcohol to a Carboxylic Acid

-

Materials: Boc-NH-PEG-alcohol, Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach), Acetone.

-

Procedure (using Jones Reagent):

-

Dissolve the Boc-NH-PEG-alcohol (1.0 eq) in acetone and cool to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the solution until a persistent orange color is observed.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Quench the excess Jones reagent by adding isopropyl alcohol until the orange color disappears.

-

Add water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield crude Boc-NH-PEG-COOH.

-

Purify the product by column chromatography on silica gel.[11]

-

Protocol 2: Boc Deprotection of a Bifunctional Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

-

Materials: Boc-protected linker, Trifluoroacetic acid (TFA), Dichloromethane (DCM), anhydrous, Triisopropylsilane (TIS) (optional scavenger), Diethyl ether (cold).

-

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5-5% v/v).[3]

-

Slowly add TFA to a final concentration of 20-50% (v/v).

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring completion by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

-

Precipitate the deprotected amine salt by adding cold diethyl ether to the concentrated residue.

-

Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[3][12]

-

Mandatory Visualizations

Experimental Workflow for Synthesis of a Boc-Protected Bifunctional Linker

Caption: Synthetic workflow for a Boc-protected PEG linker.

Logical Relationship in an Orthogonal Protection Strategy

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Mechanism of TFA-Mediated Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthesis of bifunctional linkers for drug development and other biomedical applications. Its robust nature under a wide range of synthetic conditions, coupled with its clean and efficient removal under mild acidic conditions, provides the chemical control necessary for complex, multi-step syntheses. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with Boc chemistry, particularly within the framework of orthogonal strategies, is essential for researchers aiming to design and construct novel and effective bioconjugates.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Br-PEG4-C2-Boc in Conjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heterobifunctional linker, Bromo-PEG4-C2-tert-butyloxycarbonyl (Br-PEG4-C2-Boc), is a pivotal tool in modern bioconjugation, enabling the precise and controlled assembly of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its mechanism of action, detailing the distinct roles of its constituent parts: the bromo group for stable thioether bond formation, the tetraethylene glycol (PEG4) spacer for enhanced solubility and improved pharmacokinetics, and the Boc-protected amine for sequential conjugation strategies. Detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of the conjugation workflows are presented to facilitate its effective implementation in research and development settings.

Core Principles of the this compound Linker

This compound is a versatile linker designed for multi-step conjugation strategies. Its utility is derived from the orthogonal reactivity of its terminal functional groups.

-

Bromo Group: The terminal bromine atom serves as a good leaving group in nucleophilic substitution reactions.[1] It readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins, to form a highly stable thioether bond.[2] This stability is a critical attribute for ADCs, ensuring the integrity of the conjugate in circulation.[3]

-

PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the resulting conjugate.[4] These include increased aqueous solubility, reduced aggregation, and diminished immunogenicity.[5][6] The PEG spacer can also influence the pharmacokinetic properties of the bioconjugate, often leading to a longer circulation half-life.[7]

-

C2-Boc Protected Amine: The other terminus of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the nucleophilic primary amine.[8][9] This allows for a second, independent conjugation reaction to occur.

Mechanism of Action in a Two-Step Conjugation Workflow

The most common application of this compound involves a sequential, two-step conjugation process. This is particularly relevant in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The general workflow involves first attaching the linker to the drug, followed by conjugation of the drug-linker construct to the antibody.

Step 1: Conjugation of this compound to a Thiol-Containing Molecule (e.g., a Drug)

In this initial step, the bromo group of the linker is utilized to form a stable bond with a nucleophilic functional group on the molecule to be conjugated, typically a thiol.

-

Reaction: Nucleophilic substitution (SN2 reaction).

-

Reactants: this compound and a thiol-containing molecule (Drug-SH).

-

Product: A Boc-protected drug-linker conjugate (Drug-S-PEG4-C2-Boc).

-

Mechanism: The deprotonated thiol group (thiolate) acts as a nucleophile and attacks the carbon atom bearing the bromine. The bromine atom is displaced as a bromide ion, resulting in the formation of a stable thioether linkage.

References

- 1. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 2. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Navigating the Properties of Br-PEG4-C2-Boc: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Br-PEG4-C2-Boc, a heterobifunctional linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding these core physicochemical properties is paramount for the successful design, synthesis, purification, and formulation of complex bioconjugates. This document offers a consolidation of key data, detailed experimental protocols, and visual workflows to support researchers in this field.

Core Properties of this compound

This compound is an amphiphilic molecule, with its solubility and stability being dictated by its distinct structural components: a terminal bromo group, a hydrophilic tetraethylene glycol (PEG4) spacer, a short ethyl (C2) chain, and a tert-butyloxycarbonyl (Boc) protected amine. The interplay of these functionalities determines its behavior in various solvent systems and under different environmental conditions.

Solubility Profile

The presence of the PEG4 chain generally confers good solubility in a range of aqueous and organic solvents. However, the overall solubility is a balance between the hydrophilic nature of the PEG spacer and the more hydrophobic character of the bromo-alkyl and Boc-protected moieties.

Quantitative Solubility Data (Representative)

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides representative solubility estimates based on the known behavior of similar short-chain PEGylated compounds and Boc-protected amines. These values should be considered as a guideline for initial experimental design.

| Solvent | Estimated Solubility (mg/mL) at 25°C | Notes |

| Water | 10 - 50 | Solubility can be influenced by pH and ionic strength. The hydrophobic end groups may limit higher concentrations. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 10 - 40 | Similar to water, with potential for "salting-out" effects at high buffer concentrations. |

| Dimethyl Sulfoxide (DMSO) | > 100 | Generally exhibits excellent solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. |

| N,N-Dimethylformamide (DMF) | > 100 | Similar to DMSO, DMF is an effective solvent for dissolving this compound at high concentrations. |

| Dichloromethane (DCM) | > 50 | Good solubility is expected, making it a useful solvent for synthesis and purification steps. |

| Methanol / Ethanol | 20 - 70 | Moderate to good solubility is anticipated. |

| Diethyl Ether | < 1 | Poor solubility is expected due to the polar nature of the PEG chain. Often used as an anti-solvent for precipitation. |

Stability Profile

The stability of this compound is primarily influenced by two key factors: the acid- and thermo-lability of the Boc-protecting group and the potential for nucleophilic substitution of the terminal bromo group.

Boc Group Stability

The Boc protecting group is known to be stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic and certain thermal conditions.[1]

-

Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This deprotection is a critical step in many synthetic workflows to expose the primary amine for subsequent conjugation. The reaction proceeds via acid-catalyzed hydrolysis.[2]

-

Thermal Conditions: Thermal deprotection of the Boc group can occur in the absence of an acid catalyst at elevated temperatures, typically above 150°C.[4] The rate of thermal deprotection is dependent on the solvent and the specific molecular structure.[5] At physiological temperatures (e.g., 37°C) in a neutral pH environment, the Boc group is generally considered stable.[6]

Bromoalkane Stability

The terminal primary bromoalkane is susceptible to nucleophilic substitution, including hydrolysis, particularly in aqueous environments.

-

Hydrolysis: In aqueous solutions, the bromo group can be displaced by water or hydroxide ions to form the corresponding alcohol. This hydrolysis is generally slow at neutral pH but is accelerated under basic conditions. The rate of hydrolysis for bromoalkanes is faster than that for chloroalkanes but slower than for iodoalkanes.[7][8][9]

Quantitative Stability Data (Representative)

The following table summarizes the key stability considerations for this compound.

| Condition | Stability Concern | Rate/Notes |

| pH | ||

| < 4 (e.g., 20-50% TFA in DCM) | Boc deprotection | Rapid cleavage of the Boc group, typically complete within 1-2 hours at room temperature.[10] |

| 4 - 9 | Generally Stable | The molecule is expected to be relatively stable within this pH range for short-term storage and handling. |

| > 9 | Bromoalkane hydrolysis | Increased rate of hydrolysis of the C-Br bond to the corresponding alcohol. |

| Temperature | ||

| -20°C (in suitable solvent) | Long-term storage | Recommended for long-term storage to minimize degradation. |

| 25°C (Room Temperature) | Short-term handling | Generally stable for short periods. In aqueous solutions, slow hydrolysis of the bromo group may occur over extended periods. |

| > 150°C | Thermal Boc deprotection | Significant thermal cleavage of the Boc group can be expected.[4] |

| Light | Photostability | While no specific photolability is reported, protection from light is a general good practice for complex organic molecules to prevent potential photodegradation. |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This standard method is used to determine the equilibrium solubility of a compound in an aqueous buffer.

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The measured concentration represents the equilibrium solubility under the specified conditions.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., different pH, temperature).

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a known concentration.

-

Incubation Samples: Dilute the stock solution into the test buffers (e.g., buffers at pH 4, 7.4, and 9) to a final known concentration. Prepare multiple vials for each condition to be analyzed at different time points.

-

Incubation: Incubate the samples at the desired temperature(s) (e.g., 4°C, 25°C, 37°C). Protect the samples from light.

-

Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Sample Quenching (if necessary): If the degradation is rapid, quench the reaction by, for example, neutralizing the pH or rapidly freezing the sample.

-

HPLC Analysis: Analyze the samples by a suitable HPLC method (e.g., reverse-phase HPLC). The method should be capable of separating the parent this compound from its potential degradation products (e.g., the Boc-deprotected species and the hydrolyzed alcohol derivative).

-

Data Analysis: Determine the percentage of the parent compound remaining at each time point by comparing the peak area of the parent compound to the total peak area of all related substances. Plot the percentage of the parent compound remaining versus time to determine the degradation rate.

Mandatory Visualizations

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. savemyexams.com [savemyexams.com]

- 8. organic chemistry - Comparing the rates of hydrolysis of different haloalkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. savemyexams.com [savemyexams.com]

- 10. benchchem.com [benchchem.com]

Br-PEG4-C2-Boc: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and application context for Br-PEG4-C2-Boc, a heterobifunctional PROTAC linker used in the targeted degradation of proteins. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the safe and effective use of this reagent in the laboratory.

Chemical and Physical Properties

This compound, with the full chemical name tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate, is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a bromo group for reaction with a target protein ligand, a PEG4 spacer to modulate solubility and linker length, and a Boc-protected amine for conjugation to an E3 ligase ligand.

| Property | Value | Reference |

| CAS Number | 564476-32-0 | [1] |

| Molecular Formula | C15H29BrO6 | [2] |

| Molecular Weight | 385.29 g/mol | [2] |

| Appearance | Liquid or Semi-Solid | |

| Purity | ≥97.0% - 98.0% | [1][3] |

| Density | 1.210 g/cm3 (Predicted) | [2] |

Safety Data and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general safety precautions for similar chemical entities can be informative. For instance, the related compound Boc-PEG4-C2-NHS ester has the following hazard classifications:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Data for Boc-PEG4-C2-NHS ester, a structurally similar compound.

Precautionary Statements:

A comprehensive set of precautionary measures should be followed when handling this compound, based on the potential hazards of similar compounds. These include, but are not limited to:

| Precautionary Code | Description |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |